
1,3,4-Thiadiazole, 2-ethoxy-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 . It has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Chemical Reactions Analysis
The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Properties
1,3,4-Thiadiazole compounds have been extensively investigated for their antimicrobial and antiproliferative activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant biological activities, including DNA protective ability against oxidative damage and antimicrobial action against specific pathogens. Some compounds exhibited cytotoxicity against cancer cell lines, indicating their potential in chemotherapy strategies (Gür et al., 2020). Additionally, novel 1,3,4-thiadiazole derivatives synthesized for antimicrobial purposes demonstrated significant activity against a range of microorganisms, underscoring their potential as antimicrobial drugs (Shehadi et al., 2022).
Anticancer Activities
The structural versatility of 1,3,4-thiadiazoles allows for their use in combating various human cancers. Their pharmacological significance is highlighted by their actions as diuretic, antibacterial, antifungal, and notably, anticancer agents. The molecular targets of these compounds include a variety of enzymes, demonstrating their broad biological activities and potential in cancer therapy (Matysiak, 2015).
Fungicidal and Antiviral Activities
5-Methyl-1,2,3-thiadiazoles synthesized via Ugi reaction exhibited notable fungicidal and antiviral activities, providing a basis for further research in pesticide development. These compounds showed broad-spectrum activities against fungi and demonstrated potential antivirus activities, underscoring their significance in developing new pesticidal agents (Zheng et al., 2010).
Enzyme Inhibition
Thiadiazole derivatives have also been identified as potent β-glucuronidase inhibitors, showcasing superior activity potential compared to standard drugs. This activity suggests their application in diseases where β-glucuronidase plays a role, providing a new avenue for therapeutic intervention (Taha et al., 2019).
Scaffold for Antimicrobial Agents
2-Amino-1,3,4-thiadiazole has been spotlighted as a promising scaffold for antimicrobial agents. This moiety's versatility and reactivity make it an attractive candidate for drug synthesis, with several derivatives showing higher antimicrobial activity compared to standard drugs (Serban et al., 2018).
Mecanismo De Acción
The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1,3,4-Thiadiazole, 2-ethoxy-5-methyl- can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["2-Amino-5-methylthiazole", "Ethyl bromoacetate", "Hydrazine hydrate", "Sulfuric acid", "Sodium hydroxide", "Potassium permanganate", "Acetic anhydride", "Ethanol"], "Reaction": ["Step 1: 2-Amino-5-methylthiazole is reacted with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate.", "Step 2: Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate is then reacted with hydrazine hydrate in the presence of sulfuric acid to form 2-(5-methyl-1,3-thiazol-2-yl)hydrazine.", "Step 3: 2-(5-methyl-1,3-thiazol-2-yl)hydrazine is then reacted with potassium permanganate in the presence of sulfuric acid to form 2-(5-methyl-1,3-thiazol-2-yl)hydrazine-1,1-dioxide.", "Step 4: 2-(5-methyl-1,3-thiazol-2-yl)hydrazine-1,1-dioxide is then reacted with acetic anhydride in the presence of sulfuric acid to form 2-(5-methyl-1,3-thiazol-2-yl)acetic anhydride.", "Step 5: 2-(5-methyl-1,3-thiazol-2-yl)acetic anhydride is then reacted with ethanol in the presence of sodium hydroxide to form 1,3,4-Thiadiazole, 2-ethoxy-5-methyl-."] } | |
Número CAS |
1925-77-5 |
Fórmula molecular |
C5H8N2OS |
Peso molecular |
144.192 |
Nombre IUPAC |
2-ethoxy-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H8N2OS/c1-3-8-5-7-6-4(2)9-5/h3H2,1-2H3 |
Clave InChI |
KZMTXSMQAHOEHY-UHFFFAOYSA-N |
SMILES |
CCOC1=NN=C(S1)C |
Sinónimos |
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



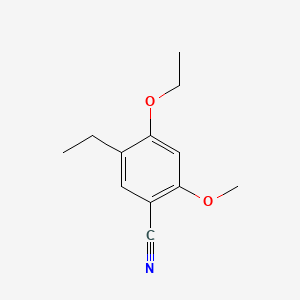

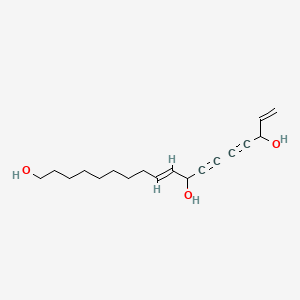

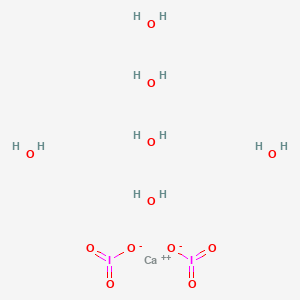

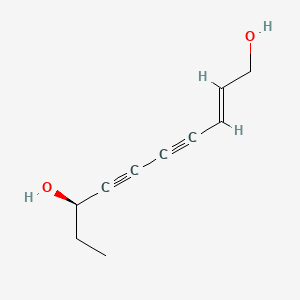
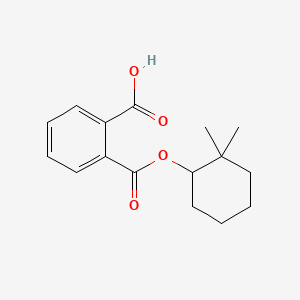
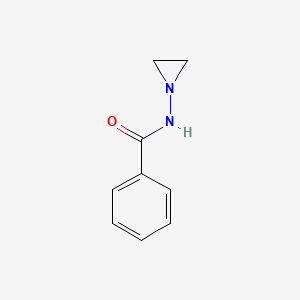
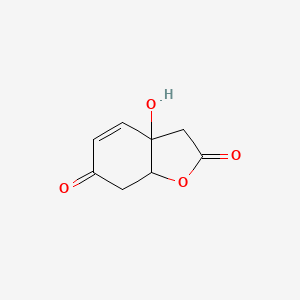
![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)
